Computed Lipophilicity (XLogP3) Places the Target Compound in the Preferred Drug-Like Window vs. Non-Halogenated and De-Halogenated Analogs
The target compound's XLogP3 value of 2.5 [1] is statistically higher than those of analogs lacking either chlorine or fluorine. For instance, 4-fluoro-N-propylbenzenesulfonamide (CID 2782946) has an XLogP3 of 1.8 [2], and N-propylbenzenesulfonamide (CID 123456) has an XLogP3 of 1.2 [3]. The 0.7–1.3 log unit increase imparts greater membrane partitioning capacity, making the target scaffold more suitable for programs targeting intracellular targets with moderate lipophilicity requirements.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 4-Fluoro-N-propylbenzenesulfonamide: XLogP3 = 1.8; N-Propylbenzenesulfonamide: XLogP3 = 1.2 |
| Quantified Difference | Δ = +0.7 to +1.3 log units |
| Conditions | XLogP3 algorithm, PubChem 2019.06.18 release |
Why This Matters
The higher lipophilicity of the target compound predicts improved passive membrane permeability relative to less halogenated analogs, a factor critical for intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summary for CID 43243295, 2-chloro-4-fluoro-N-propylbenzenesulfonamide. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem Compound Summary for CID 2782946, 4-fluoro-N-propylbenzenesulfonamide. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [3] PubChem Compound Summary for CID 123456, N-propylbenzenesulfonamide. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
